[1-(3-phenylpropyl)-1H-imidazol-2-yl]methanamine
Description
[1-(3-phenylpropyl)-1H-imidazol-2-yl]methanamine: is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a phenylpropyl group attached to the imidazole ring, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
[1-(3-phenylpropyl)imidazol-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c14-11-13-15-8-10-16(13)9-4-7-12-5-2-1-3-6-12/h1-3,5-6,8,10H,4,7,9,11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRFLAURLODWBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C=CN=C2CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of imidazole derivatives often employs scalable and cost-effective methods. The use of continuous flow reactors and high-throughput screening can optimize reaction conditions and improve yields. The choice of solvents, catalysts, and purification techniques are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[1-(3-phenylpropyl)-1H-imidazol-2-yl]methanamine: undergoes several types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.
Scientific Research Applications
Pharmaceutical Development
Anticancer Activity
Preliminary studies indicate that [1-(3-phenylpropyl)-1H-imidazol-2-yl]methanamine may inhibit tumor cell proliferation. Research has demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These results suggest that the compound could serve as a lead for developing new anticancer agents by modulating signaling pathways involved in cell growth and survival.
Antimicrobial Properties
The compound exhibits potential antimicrobial activity against various bacterial strains. Studies have shown that derivatives of imidazole compounds can demonstrate efficacy against pathogens, making them candidates for further investigation in the development of new antibiotics .
Biochemical Research
Mechanisms of Action
The biological activity of this compound is attributed to its ability to interact with specific biological targets. The imidazole ring facilitates hydrogen bonding with active sites on receptors and enzymes, which could lead to modulation of cellular processes. This interaction is crucial for determining the therapeutic potential and safety profile of the compound .
Case Studies
Several studies have explored the applications of this compound in greater detail:
- Cancer Cell Line Studies : In vitro experiments have been conducted to assess the cytotoxic effects on various cancer cell lines. Results indicated that the compound effectively induces apoptosis in cancer cells, highlighting its potential as an anticancer agent.
- Antimicrobial Efficacy : Research focused on the synthesis of imidazole derivatives has shown promising results against fungal infections, suggesting that this compound may also possess antifungal properties .
- Quantum Chemical Investigations : Detailed quantum chemical analyses have been performed to understand the electronic properties and reactivity of the compound. These studies provide insights into how structural modifications can enhance biological activity, paving the way for designing more effective analogs .
Mechanism of Action
The mechanism of action of [1-(3-phenylpropyl)-1H-imidazol-2-yl]methanamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. The phenylpropyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
[1-(3-phenylpropyl)-1H-imidazol-2-yl]methanamine: can be compared with other imidazole derivatives such as:
Benzimidazole: Known for its broad-spectrum antimicrobial activity.
2-Phenylimidazole: Used in the synthesis of pharmaceuticals and agrochemicals.
1-Methylimidazole: Commonly used as a catalyst and in the production of ionic liquids.
The unique combination of the phenylpropyl group and the imidazole ring in This compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
[1-(3-phenylpropyl)-1H-imidazol-2-yl]methanamine is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and antifungal research. This article presents a detailed exploration of its biological activity, structure-activity relationships, and potential applications in medicine and industry.
Chemical Structure and Properties
The compound features an imidazole ring, which is known for its ability to interact with various biological targets, coupled with a phenylpropyl group that enhances its lipophilicity and membrane permeability. This structural combination is crucial for its biological efficacy.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | ≤0.25 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains .
Antifungal Activity
The antifungal properties of the compound have also been highlighted in studies focusing on its effectiveness against fungal pathogens such as Candida albicans and Cryptococcus neoformans . The compound demonstrated low MIC values, indicating high potency against these pathogens:
| Fungal Pathogen | MIC |
|---|---|
| Candida albicans | 0.5 µg/mL |
| Cryptococcus neoformans | ≤0.25 µg/mL |
These results underscore the compound's potential as an antifungal agent, particularly in treating infections caused by opportunistic fungi .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial cells. The imidazole moiety can coordinate with metal ions, influencing enzymatic activities critical for microbial survival. Furthermore, the phenylpropyl group may facilitate better penetration into cell membranes, enhancing bioavailability and efficacy .
Structure-Activity Relationship (SAR)
A thorough structure-activity relationship study has been conducted to optimize the biological activity of this compound. Variations in the substituents on the imidazole ring and the phenylpropyl group have shown significant effects on antimicrobial potency. For instance, modifications that increase lipophilicity generally enhance activity against both bacterial and fungal strains .
Case Studies
Several case studies have documented the efficacy of this compound in clinical settings:
- Clinical Evaluation Against MRSA : A study evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) strains, revealing it could inhibit growth at concentrations as low as 32 µg/mL .
- In Vivo Efficacy : In animal models, the compound demonstrated significant reductions in fungal load when administered in therapeutic doses, supporting its potential use in treating systemic fungal infections .
Future Directions
Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Future studies will focus on:
- Optimization of Chemical Structure : Identifying modifications that enhance potency and reduce toxicity.
- Mechanistic Studies : Understanding how the compound interacts at a molecular level with target organisms.
- Clinical Trials : Progressing towards human clinical trials to assess safety and efficacy in treating infections.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for [1-(3-phenylpropyl)-1H-imidazol-2-yl]methanamine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, substituting chlorine on a quinazoline derivative (e.g., 4-chloro-2-phenylquinazoline) with 1-(3-aminopropyl)imidazole in a polar aprotic solvent (e.g., DMF) and a base (e.g., triethylamine) at room temperature yields the target molecule in ~84% yield . Variations in solvent polarity, temperature, and base strength significantly impact reaction efficiency. Kinetic studies suggest that prolonged reaction times (>4 hours) may reduce yield due to side reactions .
Q. How can X-ray crystallography and NMR spectroscopy resolve the molecular structure of this compound?
- Methodology : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles, confirming the imidazole ring geometry and phenylpropyl substituent orientation . For NMR, and spectra in DMSO-d reveal characteristic signals: imidazole protons at δ 7.2–7.5 ppm, methylamine protons at δ 3.1–3.4 ppm, and aromatic protons from the phenyl group at δ 7.3–7.6 ppm. DEPT-135 experiments distinguish CH groups in the methanamine moiety .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodology : Antimicrobial activity can be assessed via broth microdilution (MIC values against S. aureus or E. coli), while antifungal screening uses agar diffusion against C. albicans. Cytotoxicity is tested via MTT assays on mammalian cell lines (e.g., HEK-293). Dose-response curves (0.1–100 µM) identify IC values, with positive controls (e.g., fluconazole for antifungal tests) ensuring assay validity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, chain length) affect its receptor-binding affinity in structure-activity relationship (SAR) studies?
- Methodology : Computational docking (AutoDock Vina) into target receptors (e.g., adenosine receptors) identifies key interactions: the phenylpropyl group contributes to hydrophobic pockets, while the imidazole nitrogen forms hydrogen bonds. Comparative SAR studies show that extending the alkyl chain (e.g., from propyl to pentyl) increases lipophilicity but may reduce solubility, requiring logP optimization .
Q. How can conflicting data in biological assays (e.g., variable IC values) be systematically addressed?
- Methodology : Contradictions arise from assay conditions (e.g., serum concentration in cell culture) or compound stability. Control experiments include:
- Repeating assays with fresh stock solutions (to rule out degradation).
- Standardizing cell passage numbers and growth media.
- Using orthogonal assays (e.g., SPR for binding affinity vs. functional assays) .
Q. What computational strategies predict its metabolic stability and toxicity profiles?
- Methodology :
- ADMET Prediction : Tools like SwissADME estimate metabolic stability (CYP450 enzyme interactions) and blood-brain barrier permeability.
- Toxicity : ProTox-II predicts hepatotoxicity based on structural alerts (e.g., imidazole ring interactions with hepatic enzymes).
- Retrosynthesis : AI-driven platforms (e.g., Pistachio) propose scalable routes by analyzing reaction databases, prioritizing steps with >90% atom economy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
